molecular formula C25H32N2O B039217 8-Peabomp CAS No. 111261-85-9

8-Peabomp

Cat. No.: B039217
CAS No.: 111261-85-9
M. Wt: 376.5 g/mol
InChI Key: KCPLUBBKRGPPMQ-UHFFFAOYSA-N
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Description

8-Peabomp is a chemical compound with the molecular formula C_8H_10N_2O_2 It is known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Peabomp typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Intermediate: The initial step involves the reaction of a substituted benzaldehyde with an amine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the core structure of this compound.

    Functional Group Modification:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Peabomp undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-Peabomp has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-Peabomp involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal applications, this compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    8-Methoxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

    8-Aminoquinoline: Investigated for its potential as an antimalarial agent.

Uniqueness of 8-Peabomp

This compound stands out due to its unique structural features and versatile reactivity. Unlike its similar compounds, this compound offers a broader range of functional group modifications, making it a valuable tool in synthetic chemistry and material science.

Properties

IUPAC Name

N-(4-methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O/c1-3-25(28)27(21-11-9-19(2)10-12-21)24-17-22-13-14-23(18-24)26(22)16-15-20-7-5-4-6-8-20/h4-12,22-24H,3,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPLUBBKRGPPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CC2CCC(C1)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912088
Record name N-(4-Methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111261-85-9
Record name 8-(2-Phenethyl)-8-azabicyclo(3.2.1)octane-3-(4-methylpropionanilide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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